molecular formula C20H22N2O4S2 B2665242 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 955617-04-6

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No. B2665242
CAS RN: 955617-04-6
M. Wt: 418.53
InChI Key: YWXRVIPAYRUFND-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, also known as EBTIPA, is a chemical compound that has been widely used in scientific research for its potential therapeutic benefits.

Scientific Research Applications

Synthesis and Antitumor Activity

Research has demonstrated the synthesis of various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, highlighting their potential antitumor activity against a wide range of human tumor cell lines. This includes efforts to create compounds with considerable anticancer activity, such as the N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide, showing promise against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Microbial Studies

Further investigations have explored the preparation of pyridine derivatives, with studies on their antibacterial and antifungal activities. This includes research into 2-amino substituted benzothiazoles and their conversion to various antimicrobial compounds, highlighting the chemical's versatility in creating agents that could target a broad spectrum of microbial pathogens (Patel & Agravat, 2007).

Fused Thiazolo[3,2-a]pyrimidinones Synthesis

The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as a building block has been reported, showcasing the compound's utility in generating ring-annulated thiazolo[3,2-a]pyrimidinone products. This process underlines the compound's role in facilitating complex chemical syntheses (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Antimicrobial and Antifungal Activities

A series of 2-(1H-benzimidazol-2-ylsulfanyl) derivatives, synthesized from a base structure related to N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, have been evaluated for their antibacterial and antifungal activities. These studies reveal the potential for developing new antimicrobial agents based on this chemical backbone (Devi, Shahnaz, & Prasad, 2022).

Biological Activity Evaluation

Research on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and their evaluation for various biological activities, including antioxidant and antibacterial properties, highlights the compound's potential as a versatile pharmacophore. Particularly, its significant activity in urease inhibition has been noted, offering insights into the design of more effective inhibitors based on this scaffold (Gull et al., 2016).

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-4-26-15-7-10-17-18(12-15)27-20(21-17)22-19(23)11-14-5-8-16(9-6-14)28(24,25)13(2)3/h5-10,12-13H,4,11H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXRVIPAYRUFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

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